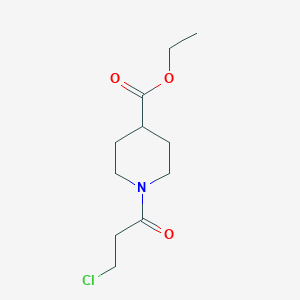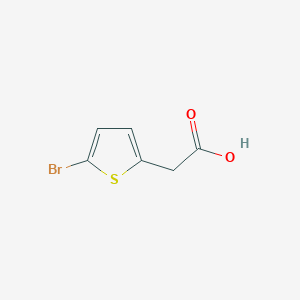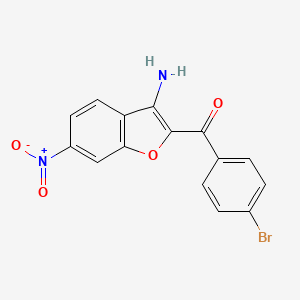![molecular formula C16H18O2 B1273381 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 2344-53-8](/img/structure/B1273381.png)
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol is a chemical compound with the molecular formula C16H18O2. This compound is known for its unique structure, which includes both hydroxyl and alkyne functional groups. It has various applications in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative with a suitable alkyne precursor under basic conditions. The reaction is often catalyzed by palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 4-[4-(3-Oxo-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-ene-2-ol.
Substitution: Formation of this compound derivatives with various substituents on the phenyl ring.
Scientific Research Applications
4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The hydroxyl and alkyne groups allow it to form hydrogen bonds and participate in various chemical reactions within biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-one
- 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-ene-2-ol
- 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-amine
Uniqueness
What sets 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol apart from similar compounds is its unique combination of hydroxyl and alkyne functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool for researchers studying complex organic synthesis and reaction mechanisms.
Properties
IUPAC Name |
4-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(2,17)11-9-13-5-7-14(8-6-13)10-12-16(3,4)18/h5-8,17-18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHVRDBMZNCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#CC(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392465 |
Source


|
| Record name | STK032451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-53-8 |
Source


|
| Record name | STK032451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


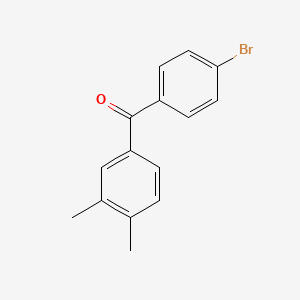
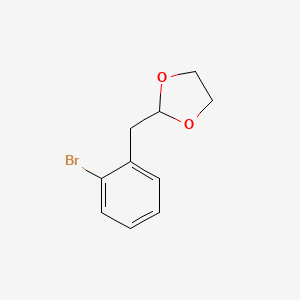
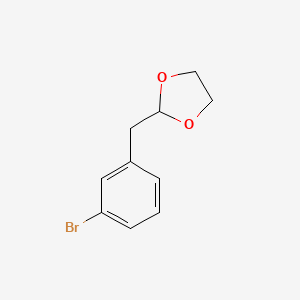
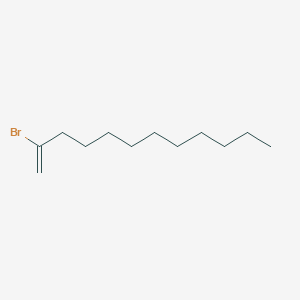

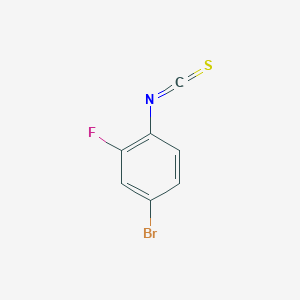
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)
